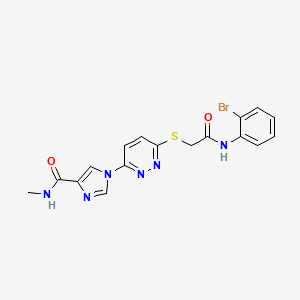

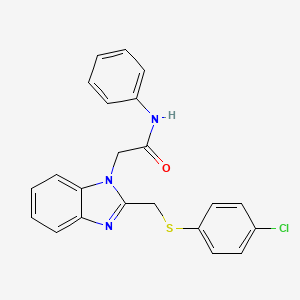

1-(6-((2-((2-bromophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

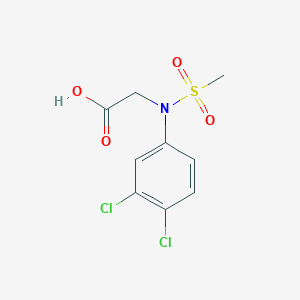

The compound appears to contain several functional groups and rings, including a bromophenyl group, an amino group, a thioether linkage, a pyridazine ring, an imidazole ring, and a carboxamide group . These groups are common in many pharmaceutical compounds due to their varied medicinal applications .

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving C–C bond cleavage, oxidative amidation, and Cu-catalyzed aerobic oxidative C N coupling .Scientific Research Applications

Antitumor Activity

Compounds with similar structural features, such as imidazo[1,2-a]pyridines and imidazotetrazines, have shown significant antitumor activities. For instance, the compound 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, an analogue of the experimental antitumor drug mitozolomide, exhibited promising activity against various murine tumors, including L1210 and P388 leukemias, M5076 reticulum cell sarcoma, B16 melanoma, and ADJ/PC6A plasmacytoma (Stevens et al., 1987). This suggests that compounds with similar structural frameworks could be explored for their antitumor potential.

Synthesis and Chemical Reactivity

Research on the synthesis and reactivity of compounds containing imidazo[1,2-a] heterocycles, such as the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, has been developed (Herath et al., 2010). These methodologies could provide insights into novel synthetic routes for related compounds, potentially including the target compound, and their application in medicinal chemistry.

Antiprotozoal Agents

Compounds with imidazo[1,2-a]pyridine moieties have also been investigated for their antiprotozoal activities. A specific compound demonstrated in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of such structures in developing new antiprotozoal agents (Ismail et al., 2004).

Properties

IUPAC Name |

1-[6-[2-(2-bromoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN6O2S/c1-19-17(26)13-8-24(10-20-13)14-6-7-16(23-22-14)27-9-15(25)21-12-5-3-2-4-11(12)18/h2-8,10H,9H2,1H3,(H,19,26)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJDKJYVYMDWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)

![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)